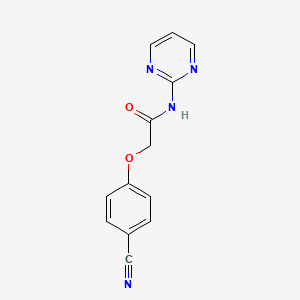
1,4-ジベンジルピペリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dibenzylpiperidine: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the piperidine ring. This compound has a molecular formula of C19H23N and a molar mass of 265.39 g/mol . It is often used as an intermediate in organic synthesis and has various applications in scientific research.
科学的研究の応用
1,4-Dibenzylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
作用機序
Target of Action
1,4-Dibenzylpiperazine (DBZP) is a derivative of the piperazine family . The primary target of DBZP is the Sigma opioid receptor . This receptor is a part of the opioid system in the body, which plays a crucial role in pain regulation, reward, and addictive behaviors.
Mode of Action
DBZP acts as a modulator at the Sigma opioid receptor . It influences the receptor’s activity, leading to changes in the cell’s response to stimuli. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
It’s known that piperazine derivatives like dbzp can have impacts on various biochemical pathways, including those involved in neurotransmission
Pharmacokinetics
It’s known that other piperazine derivatives are metabolized in the liver and excreted via the kidneys . The bioavailability of DBZP is currently unknown .
Result of Action
It’s known that other piperazine derivatives can have stimulant and euphoriant effects, similar to amphetamines . Adverse effects, including acute psychosis, renal toxicity, and seizures, have been reported for some piperazine derivatives .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperidine can be synthesized through several methods. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,4-dibenzylpiperidine often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 1,4-Dibenzylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidines depending on the substituent used.
類似化合物との比較
1-Benzylpiperidine: Similar structure but with only one benzyl group.
1,4-Dibenzylpiperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
Benzylpiperazine: A piperazine derivative with stimulant properties.
Uniqueness: 1,4-Dibenzylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzyl groups make it a valuable intermediate in organic synthesis and a subject of interest in pharmacological research .
特性
IUPAC Name |
1,4-dibenzylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-3-7-17(8-4-1)15-18-11-13-20(14-12-18)16-19-9-5-2-6-10-19/h1-10,18H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWWVZJEOYCMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-](/img/structure/B2362015.png)


![methyl 2-(2-naphthamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2362019.png)


![2-Chloro-1-(6-phenylmethoxy-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2362025.png)

![5-((4-(dimethylamino)phenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2362027.png)




